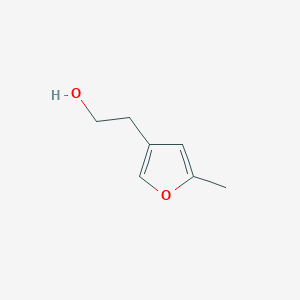
2-(5-Methylfuran-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylfuran-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H10O2 It is a derivative of furan, a heterocyclic organic compound, and features a furan ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through an acid-catalyzed cyclization followed by reduction to yield the desired product .
Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates affords polysubstituted furans, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylfuran-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: 5-Methylfuran-3-carboxylic acid or 5-Methylfuran-3-aldehyde.
Reduction: Tetrahydro-2-(5-methylfuran-3-yl)ethan-1-ol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
2-(5-Methylfuran-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Methylfuran-3-yl)ethan-1-ol involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the ethan-1-ol group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methylfuran-2-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group at the 2-position.
1-(5-Methylfuran-2-yl)ethanone: Contains a ketone group instead of an alcohol group.
2-Methylfuran: Lacks the ethan-1-ol group.
Uniqueness
2-(5-Methylfuran-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a furan ring with an ethan-1-ol group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-(5-methylfuran-3-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-6-4-7(2-3-8)5-9-6/h4-5,8H,2-3H2,1H3 |
Clé InChI |
DFZUFKUFKKLUFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


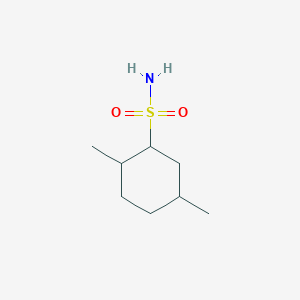
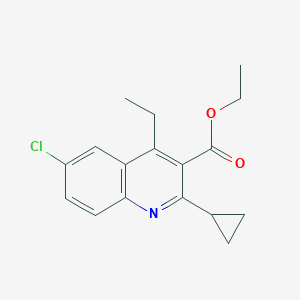
![(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene](/img/structure/B13241093.png)
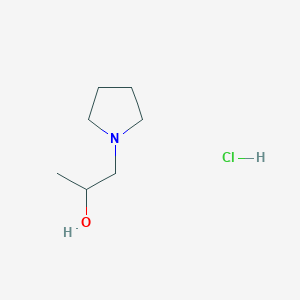
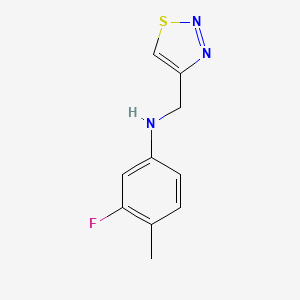

![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride](/img/structure/B13241125.png)
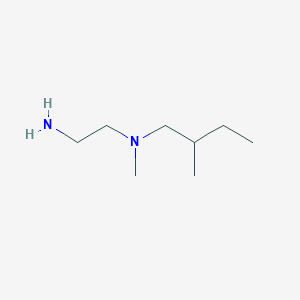
![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)



![2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13241158.png)

